molecular formula C16H19N3O B3289980 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine CAS No. 862471-97-4

1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine

Cat. No.: B3289980
CAS No.: 862471-97-4
M. Wt: 269.34 g/mol
InChI Key: NQVGIYRLLXQAIL-UHFFFAOYSA-N
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Description

1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine is a heterocyclic organic compound with the molecular formula C16H19N3O It is characterized by the presence of a piperazine ring substituted with a phenyl group that is further substituted with a pyridin-3-ylmethoxy group

Preparation Methods

The synthesis of 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine typically involves the reaction of 4-(pyridin-3-ylmethoxy)benzene with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(pyridin-3-ylmethoxy)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-14(12-18-7-1)13-20-16-5-3-15(4-6-16)19-10-8-17-9-11-19/h1-7,12,17H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVGIYRLLXQAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656100
Record name 1-{4-[(Pyridin-3-yl)methoxy]phenyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862471-97-4
Record name 1-{4-[(Pyridin-3-yl)methoxy]phenyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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